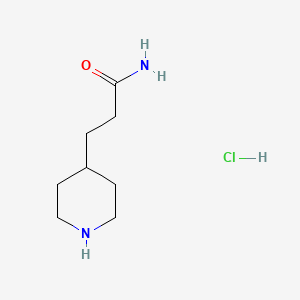

3-(Piperidin-4-yl)propanamide hydrochloride

Vue d'ensemble

Description

3-(Piperidin-4-yl)propanamide hydrochloride is a useful research compound. Its molecular formula is C8H17ClN2O and its molecular weight is 192.68 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

3-(Piperidin-4-yl)propanamide hydrochloride is a synthetic compound belonging to the class of piperidine derivatives. Its structural configuration suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.

- Molecular Formula : C₇H₁₄ClN₃O

- Molecular Weight : 173.66 g/mol

- CAS Number : 1261443-55-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Its piperidine structure allows for modulation of neurotransmitter systems, particularly those involved in pain perception and mood regulation.

Biological Activity Overview

Research indicates that compounds structurally related to this compound exhibit a range of biological activities:

- Analgesic Effects : Similar compounds have demonstrated potent analgesic properties, often acting as opioid receptor agonists. For instance, derivatives like fentanyl are known for their high potency as analgesics .

- Psychoactive Properties : Some studies suggest that piperidine derivatives can exhibit psychoactive effects, influencing mood and cognition. This is particularly relevant in the context of new psychoactive substances (NPS) that have emerged in recent years .

Research Findings

A number of studies have investigated the biological activity of piperidine derivatives, including this compound. Key findings include:

-

Binding Affinity Studies :

- Fragment-based screening has identified numerous protein targets for piperidine derivatives, indicating a broad spectrum of biological interactions .

- Compounds similar to this compound have shown significant binding affinities to opioid receptors, suggesting potential applications in pain management.

- Case Studies :

Data Table: Biological Activities of Piperidine Derivatives

Applications De Recherche Scientifique

Medicinal Chemistry

- Analgesic Development : Research indicates that 3-(Piperidin-4-yl)propanamide hydrochloride may exhibit analgesic properties similar to those of opioid compounds. Its structural resemblance to known analgesics suggests potential efficacy in pain management through modulation of opioid receptors .

- Neuroprotective Effects : Preliminary studies have suggested that derivatives of piperidine can protect neuronal cells from damage, indicating a possible role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This neuroprotective effect is hypothesized to arise from interactions with sigma receptors.

- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, making it a candidate for developing treatments for various inflammatory conditions.

Pharmacology

This compound is being investigated for its interaction with biological targets:

- Receptor Modulation : It has been shown to interact with certain receptors in the central nervous system, potentially leading to new therapeutic avenues for psychiatric disorders .

- Enzyme Inhibition : The compound's ability to inhibit specific enzymes could be leveraged in drug design aimed at metabolic disorders.

Industrial Applications

In industrial settings, this compound serves as an intermediate in the synthesis of various chemical products. Its unique properties make it valuable in creating new materials and compounds in pharmaceuticals and agrochemicals.

Case Studies and Research Findings

Several notable studies have highlighted the potential applications of this compound:

| Study | Focus Area | Findings |

|---|---|---|

| Study 1 | Analgesic Efficacy | Demonstrated increased binding affinity to opioid receptors, suggesting enhanced pain relief potential. |

| Study 2 | Neuroprotection | Found protective effects on neuronal cells against oxidative stress in vitro. |

| Study 3 | Anti-inflammatory Effects | Showed significant reduction in inflammatory markers in animal models. |

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The piperidine nitrogen undergoes alkylation and acylation reactions due to its nucleophilic character.

Key Examples :

-

Alkylation : Reacting with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., triethylamine) yields N-alkylated derivatives. This modifies the compound's lipophilicity and biological activity .

-

Acylation : Treatment with acyl chlorides (e.g., propionyl chloride) forms N-acylated products, enhancing steric bulk and electronic properties .

Table 1: Substitution Reactions

Heterocycle Formation

The propanamide moiety participates in cyclization reactions to form bioactive heterocycles.

Oxadiazole Synthesis :

-

Reaction with hydrazine hydrate converts the amide to a carbohydrazide intermediate. Subsequent treatment with carbon disulfide and potassium hydroxide yields 1,3,4-oxadiazole-thiol derivatives .

-

Example : Formation of 5-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}-1,3,4-oxadiazole-2-thiol, a scaffold with demonstrated anticancer activity .

Table 2: Heterocyclic Derivatives

| Starting Material | Reagents | Product | Biological Activity |

|---|---|---|---|

| 3-(Piperidin-4-yl)propanamide | Hydrazine, CS₂, KOH | 1,3,4-Oxadiazole-thiol hybrid | NLRP3 inhibition , Anticancer |

Amide Hydrolysis

While not explicitly documented for this compound, analogous propanamide derivatives undergo hydrolysis under acidic or basic conditions to form carboxylic acids. For example:

-

Acidic hydrolysis: HCl (6M), reflux → 3-(piperidin-4-yl)propanoic acid.

-

Basic hydrolysis: NaOH (2M), heat → Sodium salt of the acid.

Reductive Amination

The primary amine (after deprotonation) can react with ketones or aldehydes (e.g., formaldehyde) in the presence of reducing agents (e.g., NaBH₃CN) to form secondary or tertiary amines.

Pharmacological Activity Modulation via Structural Modifications

Structural derivatives of 3-(piperidin-4-yl)propanamide hydrochloride show tailored bioactivities:

-

NLRP3 Inhibition : Introducing a 2-chlorophenylpropanoyl group enhances inhibitory effects on NLRP3 inflammasome (37.7% pyroptosis reduction at 10 µM) .

-

Anticancer Activity : Sulfonamide-linked 1,3,4-oxadiazole derivatives exhibit cytotoxicity against cancer cell lines (IC₅₀: 8–14 µM) .

Table 3: Structure-Activity Relationships

| Derivative | Structural Modification | Biological Effect |

|---|---|---|

| N-(2-Chlorophenyl)propanoyl | Aromatic substitution | NLRP3 ATPase inhibition (27.2%) |

| Oxadiazole-thiol | Heterocycle incorporation | Antiproliferative activity |

Stability and Reactivity Considerations

Propriétés

IUPAC Name |

3-piperidin-4-ylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.ClH/c9-8(11)2-1-7-3-5-10-6-4-7;/h7,10H,1-6H2,(H2,9,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTDBLNIEHRZWQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCC(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50670732 | |

| Record name | 3-(Piperidin-4-yl)propanamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185126-95-7 | |

| Record name | 3-(Piperidin-4-yl)propanamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.